molecular formula C24H23N3O6 B7433210 ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate

ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No. B7433210
M. Wt: 449.5 g/mol
InChI Key: KYKOOUWXCJHWHI-QFIPXVFZSA-N
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Description

Ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of Ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate have been studied extensively. It has been shown to reduce inflammation and tumor growth in animal models. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate in lab experiments include its anti-inflammatory and anti-tumor properties, low toxicity, and well-tolerated nature. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving Ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate. These include further studies on its mechanism of action, potential applications in medicine and agriculture, and optimization of its synthesis method. Additionally, further studies are needed to determine its potential side effects and toxicity in humans.
In conclusion, Ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate is a compound with potential applications in various fields, including medicine and agriculture. Its anti-inflammatory and anti-tumor properties, low toxicity, and well-tolerated nature make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of ethyl carbamate with 4-nitrophenol, followed by the reaction of the resulting product with 3-aminobenzoic acid. The final step involves the reaction of the resulting product with 2-amino-3-phenylpropanoic acid. The resulting compound is then purified through various techniques, including recrystallization and column chromatography.

Scientific Research Applications

Ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate has potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. In agriculture, it has been shown to have potential as a pesticide and herbicide.

properties

IUPAC Name

ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-2-32-24(29)26-22(15-17-7-4-3-5-8-17)23(28)25-18-9-6-10-21(16-18)33-20-13-11-19(12-14-20)27(30)31/h3-14,16,22H,2,15H2,1H3,(H,25,28)(H,26,29)/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOOUWXCJHWHI-QFIPXVFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate

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